4-Chloro-2-[2-(propan-2-yl)pyridin-4-yl]-6-propylpyrimidine
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Overview
Description
4-Chloro-2-[2-(propan-2-yl)pyridin-4-yl]-6-propylpyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with a chloro group, a propyl group, and a pyridinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-[2-(propan-2-yl)pyridin-4-yl]-6-propylpyrimidine typically involves multi-step organic reactions. One common method involves the initial formation of the pyrimidine ring, followed by the introduction of the chloro, propyl, and pyridinyl substituents. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to control reaction parameters precisely. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-[2-(propan-2-yl)pyridin-4-yl]-6-propylpyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific substituents.
Substitution: The chloro group can be substituted with other nucleophiles to create a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under various conditions, often in the presence of a base or catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized pyrimidine compounds.
Scientific Research Applications
4-Chloro-2-[2-(propan-2-yl)pyridin-4-yl]-6-propylpyrimidine has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate enzyme interactions and cellular pathways.
Industry: It may be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-Chloro-2-[2-(propan-2-yl)pyridin-4-yl]-6-propylpyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing various biological pathways. The exact mechanism depends on the specific application and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-2-[2-(propan-2-yl)pyridin-4-yl]-6-methylpyrimidine
- 4-Chloro-2-[2-(propan-2-yl)pyridin-4-yl]-6-ethylpyrimidine
- 4-Chloro-2-[2-(propan-2-yl)pyridin-4-yl]-6-butylpyrimidine
Uniqueness
4-Chloro-2-[2-(propan-2-yl)pyridin-4-yl]-6-propylpyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and biological activity, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
142908-95-0 |
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Molecular Formula |
C15H18ClN3 |
Molecular Weight |
275.77 g/mol |
IUPAC Name |
4-chloro-2-(2-propan-2-ylpyridin-4-yl)-6-propylpyrimidine |
InChI |
InChI=1S/C15H18ClN3/c1-4-5-12-9-14(16)19-15(18-12)11-6-7-17-13(8-11)10(2)3/h6-10H,4-5H2,1-3H3 |
InChI Key |
VUKTYIBMIYODIN-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC(=NC(=N1)C2=CC(=NC=C2)C(C)C)Cl |
Origin of Product |
United States |
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